BenchChemオンラインストアへようこそ!

RMC-4529

mTOR inhibition Cancer cell proliferation Breast cancer

RapaLink-1 is the only mTOR inhibitor that covalently links rapamycin and MLN0128 for simultaneous, durable engagement of both FRB and ATP-binding pockets. This unique 'bi-steric' mechanism is essential for research models requiring complete mTORC1/C2 blockade, overcoming resistance mutations (e.g., F2039S), or achieving brain penetration where other inhibitors fail. Procure RapaLink-1 for superior 4EBP1 inhibition and sustained pharmacodynamics.

Molecular Formula C90H139N13O23
Molecular Weight 1771.1 g/mol
Cat. No. B12418235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRMC-4529
Molecular FormulaC90H139N13O23
Molecular Weight1771.1 g/mol
Structural Identifiers
SMILESCC1CCC2CC(C(=CC=CC=CC(CC(C(=NOCC3=CN(N=N3)CCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCCCN4C5=NC=NC(=C5C(=N4)C6=CC7=C(C=C6)OC(=N7)N)N)C(C(C(=CC(C(CC(OC(=O)C8CCCCN8C(=O)C(=O)C1(O2)O)C(C)CC9CCC(C(C9)OC)O)OC)C)C)O)OC)C)C)C)OC
InChIInChI=1S/C90H139N13O23/c1-59-19-13-12-14-20-60(2)74(111-8)54-69-25-22-65(7)90(110,126-69)84(107)87(108)102-30-17-15-21-71(102)88(109)124-76(62(4)51-66-23-26-72(104)77(52-66)113-10)55-75(112-9)61(3)50-64(6)82(106)83(114-11)80(63(5)49-59)99-123-57-68-56-101(100-97-68)32-34-116-36-38-118-40-42-120-44-46-122-48-47-121-45-43-119-41-39-117-37-35-115-33-28-78(105)93-29-16-18-31-103-86-79(85(91)94-58-95-86)81(98-103)67-24-27-73-70(53-67)96-89(92)125-73/h12-14,19-20,24,27,50,53,56,58-59,61-63,65-66,69,71-72,74-77,82-83,104,106,110H,15-18,21-23,25-26,28-49,51-52,54-55,57H2,1-11H3,(H2,92,96)(H,93,105)(H2,91,94,95)/b14-12+,19-13+,60-20+,64-50+,99-80+/t59-,61-,62-,63-,65-,66+,69+,71+,72-,74+,75-,76+,77-,82-,83+,90-/m1/s1
InChIKeyPSGYEYPZNOWGNB-DTGDRGTPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RapaLink-1: Third-Generation Bivalent mTOR Inhibitor for Procurement and Research Selection


RapaLink-1 (CAS 1887095-82-0) is a third-generation bivalent mTOR inhibitor that covalently links rapamycin (an allosteric mTORC1 inhibitor) to MLN0128 (an ATP-competitive mTOR kinase inhibitor, TORKi) via an inert PEG-based linker [1]. This compound belongs to the class of 'bi-steric' inhibitors, designed to engage both the FRB domain and the ATP-binding pocket of mTOR simultaneously [2]. Its mechanism enables potent inhibition of mTORC1 and mTORC2 and is specifically engineered to overcome resistance mutations that arise against earlier-generation mTOR inhibitors [3].

Procurement Consideration: Why RapaLink-1 Cannot Be Substituted by Rapamycin, MLN0128, or Other In-Class mTOR Inhibitors


Standard substitution of RapaLink-1 with its individual components—rapamycin (an allosteric mTORC1 inhibitor) or MLN0128 (an ATP-competitive TORKi)—or even their physical combination, fails to replicate the compound's unique pharmacological profile. Rapamycin suffers from incomplete mTORC1 substrate inhibition (e.g., 4EBP1) and is ineffective against common resistance mutations, while MLN0128 alone exhibits dose-limiting toxicities due to broader kinase inhibition [1]. The physical combination of these two agents does not achieve the same intracellular co-localization, sustained target engagement, or durable pharmacodynamics as the covalent conjugate [2]. Procurement of RapaLink-1 is therefore essential for research models where sustained, dual-site mTOR blockade or the study of resistance-overcoming mechanisms is required.

Quantitative Differentiation Guide for RapaLink-1: Head-to-Head Evidence vs. Rapamycin, MLN0128, and Combination Therapy


Superior Anti-Proliferative Potency: RapaLink-1 vs. Rapamycin, MLN0128, and Their Combination in MCF-7 Cells

In MCF-7 breast cancer cells, RapaLink-1 demonstrates superior anti-proliferative potency compared to rapamycin, MLN0128, and a physical combination of rapamycin and MLN0128. Dose-response curves show RapaLink-1 achieves greater inhibition of cell growth at lower concentrations [1]. This enhanced potency is attributed to the bivalent binding mechanism.

mTOR inhibition Cancer cell proliferation Breast cancer

Efficacy Against Drug-Resistant mTOR Mutants: RapaLink-1 Activity in MCF-7 F2039S Cells

RapaLink-1 retains potent activity against the rapamycin-resistant mTOR F2039S mutant, a common resistance-conferring mutation. Immunoblot analysis of mTOR signaling in MCF-7 F2039S cells shows that RapaLink-1 effectively suppresses downstream effectors (e.g., p-S6K, p-4EBP1) at concentrations where rapamycin is completely ineffective [1].

Drug resistance mTOR mutation Kinase inhibitor

Prolonged Intracellular Target Engagement: Durability of mTORC1 Inhibition by RapaLink-1 Post-Washout

RapaLink-1 exhibits a significantly prolonged intracellular half-life and durable suppression of mTORC1 signaling compared to rapamycin or MLN0128. In washout experiments, MCF-7 cells treated with RapaLink-1 maintained suppression of p-S6K and p-4EBP1 for an extended period after drug removal, while signaling rapidly recovered in cells treated with rapamycin or MLN0128 [1].

Pharmacodynamics Target engagement Washout kinetics

Superior In Vivo Anti-Tumor Efficacy: RapaLink-1 Induces Tumor Regression in Xenograft Models

In MCF-7 xenograft models, RapaLink-1 (1.5 mg/kg) induces tumor regression and subsequent stabilization of tumor volume. In contrast, tumors in vehicle, rapamycin, and MLN0128 treatment groups continue to grow steadily [1]. This outcome highlights the translational advantage of the bivalent inhibitor in an in vivo setting.

In vivo efficacy Xenograft Tumor regression

Blood-Brain Barrier Penetrance: A Unique Advantage for CNS Oncology Research

Despite its large molecular weight (~1784 g/mol), RapaLink-1 demonstrates the ability to cross the blood-brain barrier (BBB) [1]. This property enables its use in orthotopic models of brain cancer, such as glioblastoma, where it has been shown to drive regression and improve survival in intracranial models [2]. This is a significant differentiation from many other large-molecule or even some small-molecule kinase inhibitors.

Blood-brain barrier CNS penetration Glioblastoma

Optimal Research Applications for RapaLink-1 Based on Quantitative Differentiation


Investigating and Overcoming Acquired Resistance to Rapalogs and First-Generation mTOR Inhibitors

RapaLink-1 is the compound of choice for studies focused on mTOR resistance mechanisms. Its potent activity against the F2039S mutant and other resistance-conferring alterations, where rapamycin is completely ineffective, makes it an essential tool for dissecting resistance pathways and evaluating new combination strategies to forestall or reverse resistance [1].

Preclinical Glioblastoma and CNS Metastasis Models Requiring BBB Penetration

Given its demonstrated ability to cross the blood-brain barrier and induce tumor regression in orthotopic glioblastoma models, RapaLink-1 is uniquely suited for preclinical CNS oncology research. It should be procured for studies aiming to achieve robust mTOR blockade within the brain, an area where many other mTOR inhibitors have failed to show significant benefit [1].

Long-Term In Vivo Tumor Models Requiring Durable Target Engagement

The prolonged intracellular half-life and sustained suppression of mTORC1 signaling by RapaLink-1, as demonstrated in washout assays, make it an ideal candidate for in vivo efficacy studies with intermittent dosing schedules. This property simplifies experimental logistics and provides a more translational model of sustained target inhibition compared to agents requiring continuous exposure [1].

Studies Requiring Maximal Suppression of mTORC1/2 Signaling and 4EBP1 Phosphorylation

For research applications demanding complete blockade of mTORC1 and mTORC2, including robust inhibition of the key translational repressor 4EBP1, RapaLink-1 offers a superior profile. Unlike rapamycin, which incompletely inhibits 4EBP1, RapaLink-1 achieves potent and durable suppression, making it the preferred tool for studying cap-dependent translation and metabolic reprogramming driven by mTOR [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for RMC-4529

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.